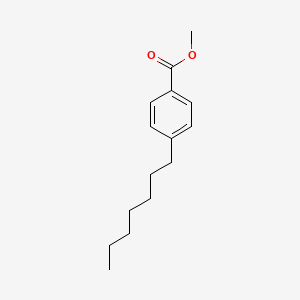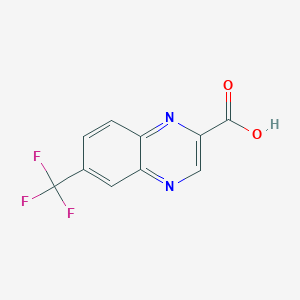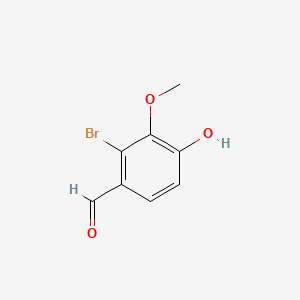
4-Chloro-6-methoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the sixth position on the pyridine ring
準備方法
合成経路と反応条件: 4-クロロ-6-メトキシニコチナルデヒドの合成は、通常、ニコチナルデヒド誘導体の塩素化とメトキシ化を含みます。一般的な方法の1つには、4-クロロニコチナルデヒドとメタノールを、ナトリウムメトキシドなどの塩基の存在下で反応させることが挙げられます。反応は還流条件下で行われ、6位の水素原子をメトキシ基で置換することを促進します .
工業生産方法: 4-クロロ-6-メトキシニコチナルデヒドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と制御された反応条件を使用し、最終製品の均一性と品質を保証します。反応混合物は、通常、再結晶またはクロマトグラフィーなどの精製工程にかけられ、高純度の目的化合物を得ます .
化学反応の分析
反応の種類: 4-クロロ-6-メトキシニコチナルデヒドは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: アルデヒド基は酸化されて対応するカルボン酸を形成することができます。
還元: アルデヒド基は還元されて対応するアルコールを形成することができます。
置換: 塩素原子は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用して置換反応を促進することができます。
生成される主な生成物:
酸化: 4-クロロ-6-メトキシニコチン酸。
還元: 4-クロロ-6-メトキシニコチニルアルコール。
科学的研究の応用
4-クロロ-6-メトキシニコチナルデヒドは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性化合物の合成における構成要素として役立ちます。
産業: 農薬や染料の製造に使用されます
作用機序
4-クロロ-6-メトキシニコチナルデヒドの作用機序は、主にさまざまな化学変換を起こす能力に関連しています。アルデヒド基は反応性が高く、求核付加反応に参加することができます。一方、塩素とメトキシ基は、化合物の反応性と安定性に影響を与えます。関与する分子標的と経路は、特定の用途と起こる化学反応の種類によって異なります .
類似の化合物:
5-クロロ-2-メトキシニコチナルデヒド: 構造が似ていますが、塩素とメトキシ基の位置が異なります。
6-クロロ-2-メトキシニコチナルデヒド: 塩素とメトキシ基がそれぞれ2位と6位にある構造が似ています。
類似化合物との比較
5-Chloro-2-methoxynicotinaldehyde: Similar structure but with the chlorine and methoxy groups at different positions.
6-Chloro-2-methoxynicotinaldehyde: Similar structure with the chlorine and methoxy groups at the second and sixth positions, respectively.
Uniqueness: The presence of the methoxy group at the sixth position enhances its electron-donating properties, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
4-chloro-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 |
InChIキー |
OROBBYBZRHQYLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



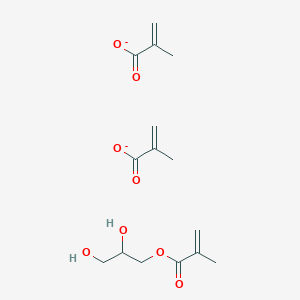
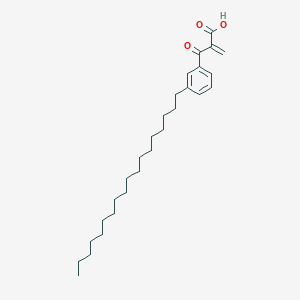
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)

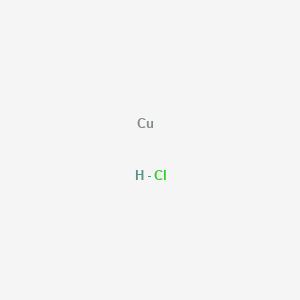
![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)



